2-(2,6-Dioxopiperidin-3-yl)-4-((7-hydroxyheptyl)oxy)isoindoline-1,3-dione
Beschreibung
This compound belongs to the class of thalidomide-derived immunomodulatory drugs (IMiDs), characterized by a 2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione core. The 4-position is substituted with a 7-hydroxyheptyloxy chain, distinguishing it from other derivatives. Its molecular formula is C₂₀H₂₅N₃O₅ (MW: 411.44 g/mol), with structural similarities to IMiDs like lenalidomide but with a unique substituent profile.
Eigenschaften
Molekularformel |
C20H24N2O6 |
|---|---|
Molekulargewicht |
388.4 g/mol |
IUPAC-Name |
2-(2,6-dioxopiperidin-3-yl)-4-(7-hydroxyheptoxy)isoindole-1,3-dione |
InChI |
InChI=1S/C20H24N2O6/c23-11-4-2-1-3-5-12-28-15-8-6-7-13-17(15)20(27)22(19(13)26)14-9-10-16(24)21-18(14)25/h6-8,14,23H,1-5,9-12H2,(H,21,24,25) |
InChI-Schlüssel |
DLWLQAIMPFEUOA-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)OCCCCCCCO |
Herkunft des Produkts |
United States |
Biologische Aktivität
2-(2,6-Dioxopiperidin-3-yl)-4-((7-hydroxyheptyl)oxy)isoindoline-1,3-dione, with CAS number 2093536-10-6, is a synthetic compound that has garnered attention for its potential therapeutic applications, particularly in modulating biological pathways related to cancer and inflammation. This article explores the biological activity of this compound, including its mechanisms of action, efficacy in various assays, and relevant case studies.
- Molecular Formula : C20H24N2O6
- Molecular Weight : 388.41 g/mol
- Structure : The compound features a dioxopiperidine moiety linked to an isoindoline structure, which is known for its biological relevance.
Research indicates that the compound acts primarily as a modulator of cereblon (CRBN), a protein involved in the ubiquitin-proteasome pathway. This modulation can lead to the degradation of specific transcription factors implicated in cancer progression.
Key Findings
- Antiproliferative Activity : In a study evaluating various derivatives, the compound exhibited significant antiproliferative effects against multiple cancer cell lines. For instance, compound 10a , a close derivative, demonstrated an IC50 of 2.25 µM against NCI-H929 cells and 5.86 µM against U239 cells .
- TNF-α Inhibition : The compound effectively reduced TNF-α levels in LPS-stimulated human peripheral blood mononuclear cells (PBMCs), with an IC50 value of 0.76 µM. This suggests potential anti-inflammatory properties .
- Induction of Apoptosis : Flow cytometry results indicated that treatment with the compound led to a significant increase in apoptotic events in NCI-H929 cells, comparable to established drugs like lenalidomide .
Table 1: Summary of Biological Activities
Safety and Toxicology
While the compound shows promise in therapeutic applications, safety assessments are crucial. In preliminary toxicity studies on PBMCs, it was found to exhibit minimal toxicity at concentrations up to 20 µM, with cell viability remaining above 90% . However, further investigations are necessary to fully understand its safety profile.
Vergleich Mit ähnlichen Verbindungen
Structural and Functional Group Variations
The table below summarizes key structural differences and properties:
Pharmacokinetic and Biochemical Properties
- Solubility : The target compound’s hydroxyl group improves water solubility compared to amine (Thalidomide-O-C7-NH₂) or azide (Compound 29) derivatives. However, it remains less soluble than nitro-substituted analogs due to the longer hydrophobic heptyl chain .
- The hydroxyheptyloxy group may enhance metabolic stability compared to labile esters or amines, though direct data are lacking.
- Protein Binding: The hydroxyl group could influence binding to Cereblon (CRBN), a key target for IMiDs. Derivatives with bulky substituents (e.g., morpholinoazetidinyl in ) may exhibit altered binding kinetics or specificity.
Vorbereitungsmethoden
Palladium-Catalyzed Aminocarbonylation
A method adapted from PMC3750121 involves reacting o-halobenzoates with amines under CO atmosphere:
Methyl 2-iodobenzoate + 3-aminopiperidine-2,6-dione → 2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione
Conditions :
Cyclization of Phthalic Anhydride Derivatives
An alternative route from WO2006028964A1 employs glutamine ester intermediates:
- Esterification : Glutamine → N-protected glutamine ester
- Coupling : React with 2-haloalkylbenzoate (e.g., 2-chloro-4-((7-hydroxyheptyl)oxy)benzoic acid)
- Cyclization : Acid-catalyzed formation of isoindoline-dione core
Introduction of 7-Hydroxyheptyloxy Side Chain
The 4-((7-hydroxyheptyl)oxy) substituent is introduced via nucleophilic aromatic substitution (SNAr) or Mitsunobu reaction .
SNAr with Fluorinated Isoindoline-dione
Using 4-fluoroisoindoline-1,3-dione as a substrate (from PMC9225785):
4-Fluoro-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione + 7-hydroxyheptanol → Target compound
Conditions :
- Base: DIPEA (2 equiv)
- Solvent: DMF at 90°C for 16 hr
- Yield: 61–80%
Mitsunobu Reaction
For hydroxyl-protected intermediates:
4-Hydroxy-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione + 7-(tert-butyldimethylsilyloxy)heptanol → Deprotection → Target compound
Conditions :
Key Synthetic Routes Compared
Purification and Characterization
Chromatography
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
